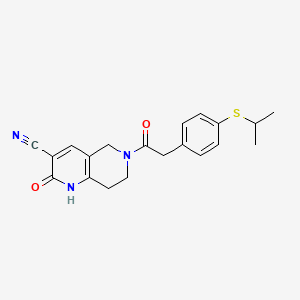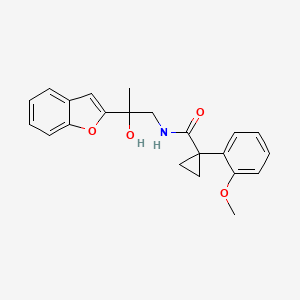
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research into compounds related to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide often focuses on their synthesis and potential applications. For instance, studies have synthesized derivatives integrating benzofuran moieties with other structures to explore their antimicrobial properties. These derivatives were synthesized with excellent yields and screened for in vitro antibacterial activity against pathogenic bacteria, highlighting their potential as antimicrobial agents (Idrees et al., 2020).
Antimicrobial and Antiproliferative Activities
A series of novel benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds showed significant activity against a range of pathogenic microorganisms and cancer cell lines, suggesting their potential use in developing new therapeutic agents. The research indicates the importance of the benzofuran scaffold in medicinal chemistry for designing compounds with desired biological activities (Idrees et al., 2019).
Neuroprotective and Antioxidant Effects
Benzofuran derivatives have also been investigated for their neuroprotective and antioxidant effects. A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their activities using cell-based assays. Some compounds exhibited considerable protection against excitotoxic neuronal damage and showed promising antioxidant properties. This suggests their potential application in treating neurodegenerative diseases by mitigating oxidative stress and excitotoxicity (Cho et al., 2015).
Synthesis of Functionalized Scaffolds
The synthesis of functionalized benzofuran derivatives for use as antimicrobials and antioxidants has been explored. By employing various synthetic strategies, researchers have developed new classes of compounds that exhibit a range of biological activities. These studies demonstrate the versatility of benzofuran derivatives in chemical synthesis and their potential applications in developing new therapeutic agents with antimicrobial and antioxidant properties (Rangaswamy et al., 2017).
Palladium-Catalyzed Synthesis
Advancements in synthetic methodologies have enabled the development of complex benzofuran derivatives through palladium-catalyzed reactions. These methods facilitate the synthesis of difunctionalized benzofuran derivatives, which can serve as precursors for a wide range of structurally diverse compounds. Such synthetic approaches expand the toolbox for designing benzofuran-based molecules with potential applications in medicinal chemistry and drug discovery (Hu et al., 2018).
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(25,19-13-15-7-3-5-9-17(15)27-19)14-23-20(24)22(11-12-22)16-8-4-6-10-18(16)26-2/h3-10,13,25H,11-12,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKSVWVPZYFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2750356.png)
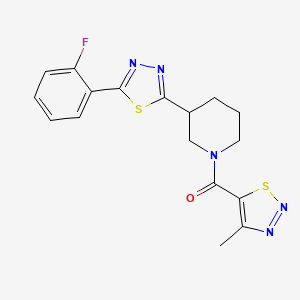
![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)

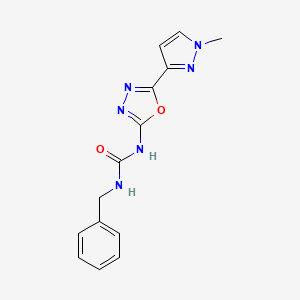
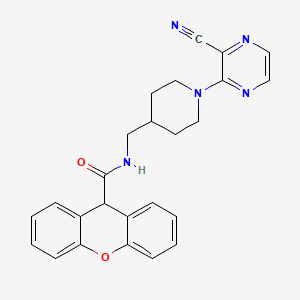
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
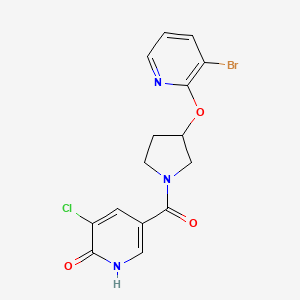
![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)
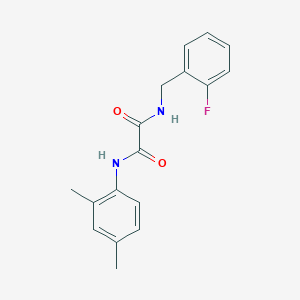
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)
